![molecular formula C28H24F3N3O4 B2425889 9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023562-11-9](/img/structure/B2425889.png)
9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic actions . The presence of a trifluoromethyl group and a nitro group attached to phenyl rings suggests that this compound might have unique reactivity and properties compared to other benzodiazepines.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzodiazepine core with multiple substituents. These include two methyl groups, a nitro group, and a trifluoromethyl group attached to phenyl rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The trifluoromethyl group is also electron-withdrawing and could influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .科学的研究の応用
Chemical and Pharmaceutical Studies
Oxidation Studies : Tetrahydro-1,4-benzodiazepines, a class to which the compound belongs, have been studied for their oxidation properties. For instance, tetrahydro-1, 4-benzodiazepines were oxidized to dihydro compounds under specific conditions, providing insights into chemical behavior and potential pharmaceutical applications (Ishizumi, Mori, Inaba, & Yamamoto, 1975).
Synthesis Pathways : Research on the synthesis of benzodiazepine derivatives, including those with specific structural features like the compound , has been explored. This includes the preparation of benzodiazepin-2-ones from key compounds, which is crucial in understanding the synthesis process for pharmaceutical development (Žinić, Kolbah, Blažević, Kajfez, & Sunjic, 1977).
Molecular Structure Analysis
Mass Spectral Fragmentation : Studies on the fragmentation of benzodiazepine derivatives under electron impact offer valuable information on the molecular structure and behavior of these compounds. This is essential for understanding their chemical properties and potential uses (Arellano, Martínez, & Cortés, 1982).
Crystal Structure Analysis : The crystal structures of benzodiazepine derivatives have been extensively studied. Such research provides insights into the molecular conformations and assembly modes in crystals, which are critical for pharmaceutical formulation (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).
Pharmacological Potential
- Anti-inflammatory Properties : Certain benzodiazepine derivatives have shown potential anti-inflammatory effects in studies, which could indicate potential therapeutic applications for the compound (Fruscella, Sottocorno, Di Braccio, Diomede, Piccardi, Cagnotto, Grossi, Romano, Mennini, & Roma, 2001).
Technological Development
- Synthesis Technology : Advances in the synthesis technology of benzodiazepine derivatives have been made, paving the way for more efficient production processes that could be applicable to the compound of interest (Lyukshenko, Nikitin, & Morozhenko, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N3O4/c1-27(2)14-22-25(23(35)15-27)26(33-21-6-4-3-5-20(21)32-22)19-13-17(34(36)37)9-12-24(19)38-18-10-7-16(8-11-18)28(29,30)31/h3-13,26,32-33H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHNMDFCHZOIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。